(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
Description
(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol . Its structure features a pyrazole core substituted with a cyclopropylmethyl group at the 1-position, a pyrazine ring at the 3-position, and a hydroxymethyl group at the 5-position. Purity is reported as ≥95%, with safety guidelines emphasizing precautions against skin/eye irritation (H315, H319) and respiratory hazards (H335) .
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-8-10-5-11(12-6-13-3-4-14-12)15-16(10)7-9-1-2-9/h3-6,9,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKYLLDOQXOFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by the presence of a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group, suggests diverse mechanisms of action and applications in various biological contexts.
The compound's chemical formula is with a molecular weight of approximately 230.27 g/mol. Its structural characteristics contribute to its reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 2098134-33-7 |
While the precise mechanism of action for this compound remains largely unexplored, compounds with similar structures have shown potential pathways for biological interactions. Notably, methylation at the non-coordinated nitrogen of the pyrazine ring has been observed in related compounds, indicating possible biochemical pathways that warrant further investigation.
Antitumor Activity
Recent studies have suggested that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, similar pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activity of this compound in this context needs to be elucidated through targeted studies.
Anti-inflammatory Properties
Anti-inflammatory effects are another area where pyrazole derivatives have shown promise. Compounds structurally related to this compound may inhibit key inflammatory mediators, such as prostaglandins and cytokines, thus presenting potential therapeutic applications in inflammatory diseases .
Study on Pyrazole Derivatives
A study published in 2023 explored the structure-activity relationship (SAR) of various pyrazole derivatives, revealing that modifications at the pyrazole ring significantly impacted biological activity. The findings highlighted that specific substitutions could enhance potency against cancer cell lines while minimizing cytotoxicity to normal cells .
Evaluation of Enzyme Interactions
Research investigating enzyme interactions has shown that compounds similar to this compound can act as inhibitors or modulators of enzyme activity, potentially affecting metabolic pathways relevant to disease processes .
Scientific Research Applications
Chemistry
In synthetic chemistry, (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol serves as a building block for the development of more complex molecules. Its unique structure allows chemists to create diverse chemical libraries essential for drug discovery and material science. The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : Involving halogens or nucleophiles.
These reactions facilitate the synthesis of analogs with potentially enhanced properties.
Biology
In biological research, this compound is utilized to investigate enzyme interactions and receptor binding . Its structural characteristics make it a valuable tool for probing biological systems and understanding molecular mechanisms. For instance, studies have indicated that similar compounds can interact with muscarinic acetylcholine receptors (mAChRs), which are critical in neurotransmission and various physiological processes .
Medicine
The therapeutic potential of this compound is under investigation for its efficacy in treating diseases such as:
- Cancer : Targeting specific pathways involved in tumor growth.
- Inflammation : Modulating immune responses.
- Infectious Diseases : Exploring antimicrobial properties.
Research indicates that compounds with similar structures have shown promise in preclinical studies, suggesting potential applications in drug development .
Industry
In industrial applications, this compound may be used in the development of new materials, including:
- Polymers : Enhancing durability and performance.
- Coatings : Improving resistance to environmental factors.
Its unique chemical properties allow for innovations in material science that can lead to the creation of advanced products with specific functionalities .
Case Studies
Several case studies highlight the applications of this compound:
- Drug Discovery Initiatives : Research teams have synthesized derivatives of this compound to evaluate their biological activity against various targets, leading to the identification of potential drug candidates with improved efficacy and selectivity .
- Material Science Innovations : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its utility in creating advanced materials for industrial use .
- Biochemical Probing : Studies utilizing this compound have elucidated mechanisms of enzyme action and receptor dynamics, contributing to our understanding of crucial biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
- Polarity: The hydroxymethyl group in the target compound increases polarity compared to non-hydroxylated analogues like (1-cyclopentyl-1H-pyrazol-5-yl)methanol .
- Stability : Pyrazine’s aromaticity may enhance metabolic stability, as seen in other pharmaceuticals (e.g., antimalarials) .
Preparation Methods
Alkylation of Pyrazole Boronic Ester (General Procedure A)
One of the foundational steps in preparing intermediates for this compound involves the alkylation of 4-pyrazoleboronic acid pinacol ester. This is done by reacting the boronic ester with the appropriate halide (such as cyclopropylmethyl halide) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60 °C. The reaction is monitored by thin-layer chromatography (TLC) until completion or stagnation.
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- Halide (1.25 equiv.)
- K2CO3 (2.0 equiv.)
- DMF solvent
- Temperature: 60 °C
- Time: Until reaction completion
Work-up: Dilution with ethyl acetate (EtOAc), aqueous washes, drying over sodium sulfate, filtration, and concentration under reduced pressure.
Example: Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate, isolated as a colorless oil in 32% yield after flash column chromatography (FCC).
Suzuki Cross-Coupling Reactions (General Procedures B and C)
The key step to attach the pyrazin-2-yl group to the pyrazole core is achieved through Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids or pinacol esters.
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- Reagents: Aryl halide (1.0 equiv.), cesium carbonate (Cs2CO3, 1.5 equiv.), boronic acid or ester (1.5 equiv.)
- Catalyst: PdCl2(PPh3)2 (0.1 equiv.)
- Solvent: Dry DMF or dimethoxyethane (DME)
- Temperature: 85–100 °C
- Monitoring: Liquid chromatography-mass spectrometry (LC-MS)
- Work-up: Similar aqueous extraction and drying as above.
-
- Similar reagents and catalyst as Procedure B
- Solvent: Degassed tetrahydrofuran (THF) with aqueous sodium carbonate (Na2CO3) solution
- Temperature: Reflux
- Monitoring: LC-MS
- Work-up: Evaporation of THF, extraction with EtOAc, aqueous washes, drying.
These procedures enable the formation of the pyrazin-2-yl substituted pyrazole core essential for the target compound.
Representative Data Table of Reaction Conditions and Yields
Research Findings and Analysis
The alkylation of pyrazole boronic esters is a crucial step for introducing the cyclopropylmethyl substituent, with moderate yields (ca. 32%) reported, suggesting the need for optimization depending on scale and substrate purity.
Suzuki coupling reactions under palladium catalysis are effective for installing the pyrazin-2-yl moiety, with two general procedures providing flexibility in solvent and base choice, which can be optimized for yield and purity.
The use of pinacol boronate esters as coupling partners is advantageous due to their stability and ease of handling in cross-coupling reactions.
The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is beneficial for structure-activity relationship studies in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of pyrazine derivatives with cyclopropylmethyl groups. For example:
- Step 1 : Reaction of cyanopyrazine derivatives with cyclopropylmethylamine under basic conditions (e.g., triethylamine) to form intermediates, achieving yields up to 85% .
- Step 2 : Hydrolysis or functionalization of intermediates using reagents like NaOH or SO to introduce hydroxyl or oxadiazole groups, with yields ranging from 56% to 95% .
- Step 3 : Purification via column chromatography or recrystallization (e.g., ethanol), as described in pyrazole-based syntheses .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR are used to confirm substituent positions and cyclopropylmethyl integration .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. pyrazine: 16.83°–51.68°) and hydrogen-bonding networks .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>99%) in final steps .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data on this compound is limited, structurally similar pyrazole derivatives exhibit:
- Antibacterial Activity : Evaluated via agar dilution against Staphylococcus aureus (MIC: 8–32 µg/mL) .
- Anti-inflammatory Effects : COX-2 inhibition assays (IC: ~10 µM) in pyrazoline analogs .
- Antiviral Potential : Pyrazine-containing compounds show activity against coronaviruses (e.g., MERS-CoV plaque reduction) .
Advanced Questions
Q. How can researchers optimize low-yield steps in the synthesis?
Methodological Answer:
- Catalyst Screening : Use HCl in methanol to improve deprotection efficiency (e.g., 92.3% yield in THP-group removal) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation .
- Temperature Control : Reflux in ethanol/acetic acid mixtures reduces side products in pyrazole ring formation .
Contradiction Note : While reports 95% yields for hydrolysis steps, highlights 45% yields post-recrystallization, suggesting trade-offs between purity and efficiency.
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR peaks with X-ray data (e.g., confirming hydroxyl group placement via H-bonding in crystallography) .
- Computational Modeling : Compare experimental H-NMR shifts with DFT-calculated values for ambiguous protons .
- Isotopic Labeling : Use H or C-enriched reagents to track reaction pathways and assign signals .
Q. What strategies establish structure-activity relationships (SAR) for its bioactivity?
Methodological Answer:
- Substituent Variation : Modify cyclopropylmethyl or pyrazine groups to assess impact on antibacterial potency (e.g., fluorinated analogs in ) .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors via crystallography (e.g., O-H···N interactions in ) .
- In Silico Docking : Predict binding to targets like COX-2 or viral proteases using PyMOL or AutoDock .
SAR Insight : Bulkier substituents (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility, necessitating pro-drug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
